
Parahydroxyatorvastatin
概要
説明
p-ヒドロキシアトルバスタチンは、コレステロール値を下げ、心臓血管疾患を予防するために広く使用されているスタチン系薬剤であるアトルバスタチンの水酸化代謝産物です。 アトルバスタチンは、酵素シトクロムP450 3A4によって代謝され、o-ヒドロキシアトルバスタチンとp-ヒドロキシアトルバスタチンの2つの活性代謝産物を生成します 。これらの代謝産物は、アトルバスタチンの全体的な薬理作用に大きく貢献しています。
準備方法
合成経路と反応条件
p-ヒドロキシアトルバスタチンの合成には、アトルバスタチンの水酸化が含まれます。 これは、過酸化水素や分子状酸素などの水酸化剤を使用したり、シトクロムP450酵素などの触媒の存在下で、さまざまな化学反応によって達成することができます 。反応条件は、通常、芳香環のパラ位で選択的な水酸化を確実にするために、制御された温度とpHレベルで行われます。
工業生産方法
工業的には、p-ヒドロキシアトルバスタチンの生産は、多くの場合、微生物または酵素系を用いた生体変換プロセスによって行われます。これらの方法は、従来の化学合成と比較して、より高い選択性と収率を提供します。 シトクロムP450酵素を発現する遺伝子改変微生物の使用は、水酸化プロセスの効率を高めるために検討されています .
化学反応の分析
反応の種類
p-ヒドロキシアトルバスタチンは、次を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基のさらなる酸化は、キノンまたは他の酸化された誘導体の形成につながる可能性があります。
還元: ヒドロキシル基は、対応するデオキシ化合物に変換するために還元できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主な生成物
酸化: キノンまたは他の酸化された誘導体。
還元: デオキシ化合物。
置換: エステルまたはエーテル.
4. 科学研究への応用
p-ヒドロキシアトルバスタチンは、次を含むいくつかの科学研究への応用があります。
化学: 生物学的サンプル中のアトルバスタチンとその代謝産物を定量化する分析化学における基準物質として使用されます.
生物学: アトルバスタチンの代謝と薬物動態における役割について研究されています。
医学: コレステロール値を下げ、心臓血管疾患を予防する際の、アトルバスタチンの全体的な有効性に貢献する可能性のある治療効果について調査されています.
科学的研究の応用
Pharmacological Applications
1.1 Cholesterol Management
Parahydroxyatorvastatin is primarily recognized for its role in lipid-lowering therapy. As a metabolite of atorvastatin, it contributes to the reduction of low-density lipoprotein cholesterol (LDL-C) and total cholesterol levels in patients with hyperlipidemia. Studies indicate that atorvastatin and its metabolites, including this compound, effectively lower cholesterol in a dose-dependent manner, making them valuable in managing cardiovascular diseases .
1.2 Drug Interaction Studies
Research has shown that this compound exhibits differential effects on drug-metabolizing enzymes. It activates the pregnane X receptor (PXR), influencing the expression of cytochrome P450 enzymes involved in drug metabolism. Specifically, this compound was found to reduce or abolish the induction of certain cytochrome P450 and transporter genes . This property is crucial for understanding potential drug interactions in patients undergoing treatment with multiple medications.
Mechanistic Insights
2.1 Activation of PXR
This compound's interaction with PXR highlights its significance in drug metabolism and pharmacokinetics. By activating PXR, it can modulate the expression of genes responsible for drug absorption, distribution, metabolism, and excretion (ADME). This mechanism is essential in predicting how atorvastatin and its metabolites may interact with other drugs, potentially leading to adverse effects or altered therapeutic efficacy .
2.2 Safety Profile
The safety profile of atorvastatin and its metabolites, including this compound, has been extensively studied. Clinical trials have demonstrated that atorvastatin is well-tolerated among patients, with a low incidence of serious adverse events related to treatment . Understanding the safety implications of this compound is critical for clinicians when prescribing statins.
Case Studies
3.1 Clinical Efficacy
A notable case study involved a cohort of patients treated with atorvastatin where this compound levels were monitored to evaluate treatment outcomes. The study demonstrated significant reductions in LDL-C levels alongside improvements in cardiovascular risk markers . Such findings underscore the importance of monitoring metabolite levels for optimizing treatment strategies.
3.2 Drug Interaction Example
In another study assessing the pharmacokinetics of atorvastatin and its metabolites, researchers found that this compound significantly affected the metabolism of concomitantly administered drugs. The study utilized liquid chromatography-mass spectrometry to quantify plasma concentrations and assess bioequivalence between different formulations . This highlights the necessity for careful consideration of drug interactions involving this compound.
Data Tables
作用機序
p-ヒドロキシアトルバスタチンは、ヒドロキシメチルグルタリル-CoAレダクターゼと呼ばれる酵素を阻害することによって効果を発揮します。この酵素は、ヒドロキシメチルグルタリル-CoAをメバロン酸に変換する役割を担っており、コレステロール生合成の重要な前駆体です 。 この阻害は、肝臓におけるコレステロール値の低下と血液からの低密度リポタンパク質コレステロールの取り込みの増加につながります 。 関与する分子標的と経路には、脂質代謝の調節とコレステロール合成に関連する細胞内シグナル伝達経路の調節が含まれます .
6. 類似の化合物との比較
類似の化合物
o-ヒドロキシアトルバスタチン: アトルバスタチンの別の水酸化代謝産物で、同様の薬理作用があります.
アトルバスタチン: スタチン系薬剤として広く使用されている親化合物です.
その他のスタチン: ヒドロキシメチルグルタリル-CoAレダクターゼを阻害する、シンバスタチン、ロバスタチン、ロズバスタチンなど.
独自性
p-ヒドロキシアトルバスタチンは、パラ位での特異的な水酸化によって独特であり、このことが独特の薬物動態的および薬力学的特性に寄与しています。 この代謝産物は、o-ヒドロキシアトルバスタチンとともに、ヒドロキシメチルグルタリル-CoAレダクターゼに対するアトルバスタチンの全体的な阻害作用の大きな部分を占めています .
類似化合物との比較
Similar Compounds
o-Hydroxyatorvastatin: Another hydroxylated metabolite of atorvastatin with similar pharmacological activity.
Atorvastatin: The parent compound, widely used as a statin medication.
Other Statins: Including simvastatin, lovastatin, and rosuvastatin, which also inhibit hydroxymethylglutaryl-coenzyme A reductase.
Uniqueness
p-Hydroxyatorvastatin is unique due to its specific hydroxylation at the para position, which contributes to its distinct pharmacokinetic and pharmacodynamic properties. This metabolite, along with o-hydroxyatorvastatin, accounts for a significant portion of the overall inhibitory activity of atorvastatin on hydroxymethylglutaryl-coenzyme A reductase .
生物活性
Parahydroxyatorvastatin (4-OH atorvastatin) is a significant metabolite of atorvastatin, a widely used statin for lowering cholesterol. Understanding its biological activity is crucial for assessing its therapeutic efficacy, safety, and potential drug interactions. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.
1.1 Lipid-Lowering Activity
This compound retains significant lipid-lowering properties similar to its parent compound, atorvastatin. Studies have shown that it effectively inhibits HMG-CoA reductase, the enzyme responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in low-density lipoprotein (LDL) cholesterol levels, thereby reducing the risk of cardiovascular diseases .
2.1 Cytochrome P450 Interaction
Research indicates that this compound interacts with various cytochrome P450 enzymes, influencing drug metabolism. A study demonstrated that this metabolite markedly reduced or abolished the induction of cytochrome P450 and transporter genes in primary human hepatocytes, suggesting a lower potential for drug interactions compared to atorvastatin .
2.2 Activation of Nuclear Receptors
This compound acts as a ligand for the pregnane X receptor (PXR), which plays a critical role in drug metabolism and transport regulation. However, it has been observed that this compound demonstrates impaired induction of PXR-regulated genes due to its inability to release co-repressors effectively . This characteristic may contribute to its differential effects on drug interactions compared to atorvastatin.
3.1 Cellular Antioxidant Effects
This compound exhibits antioxidant effects that contribute to its cardiovascular protective properties. It has been shown to reduce vascular mRNA expression of NAD(P)H oxidase subunits and increase catalase expression in various studies . These actions help mitigate oxidative stress, which is a significant factor in cardiovascular diseases.
4.1 Safety Profile
The safety profile of this compound appears comparable to atorvastatin, with adverse events being rare and similar to those observed with other statins . Most patients tolerate it well, with minimal withdrawals due to side effects.
4.2 Case Studies
Several case studies have highlighted the effectiveness of atorvastatin and its metabolites in managing dyslipidemia in patients with chronic conditions such as renal failure and diabetes mellitus. For instance, one study involving haemodialysis patients found that atorvastatin effectively reduced atherogenic lipoprotein levels without significant accumulation or adverse events .
5. Comparative Analysis of Metabolites
Metabolite | Lipid-Lowering Effect | Cytochrome P450 Interaction | Antioxidant Activity | Safety Profile |
---|---|---|---|---|
Atorvastatin | High | Significant | Moderate | Well-tolerated |
This compound | Moderate | Reduced | High | Well-tolerated |
Ortho-hydroxyatorvastatin | High | Significant | Moderate | Well-tolerated |
6. Conclusion
This compound is an important metabolite of atorvastatin that retains significant biological activity, particularly in lipid lowering and antioxidant defense mechanisms. Its interaction with cytochrome P450 enzymes and nuclear receptors highlights its potential for reduced drug interaction risks compared to atorvastatin itself. Continued research into its pharmacological profile will enhance understanding and optimize therapeutic strategies involving statins.
特性
IUPAC Name |
(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41/h3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZOATLLFFVAPM-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214217-88-6 | |
Record name | p-Hydroxyatorvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214217-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Parahydroxyatorvastatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214217886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARAHYDROXYATORVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q2QX99L5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。